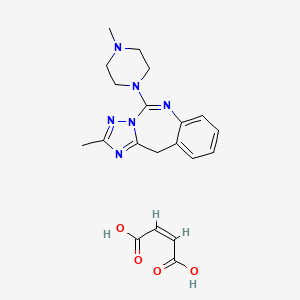
Batelapine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Batelapine Maleate: is a compound that was investigated as a potential antipsychotic. It is a structural analogue of clozapine, a well-known antipsychotic medication. This compound was developed under the code name CGS-13429 and has been studied for its pharmacological properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Batelapine Maleate involves multiple steps, starting from basic organic compounds. The key steps typically include the formation of the triazolobenzodiazepine core structure, followed by the introduction of the piperazine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and compliance with regulatory standards. Purification steps such as crystallization, filtration, and chromatography would be employed to ensure the final product meets quality specifications.
Chemical Reactions Analysis
Types of Reactions
Batelapine Maleate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the piperazine ring or other functional groups.
Reduction: Reduction reactions can be used to modify the triazolobenzodiazepine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
Batelapine Maleate has been explored in various scientific research applications:
Chemistry: Studied for its unique chemical structure and reactivity.
Biology: Investigated for its interactions with biological molecules and potential as a research tool.
Medicine: Explored as a potential antipsychotic agent, with studies focusing on its efficacy and safety profile.
Industry: Potential applications in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Batelapine Maleate involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of dopamine and serotonin receptors, similar to clozapine. This modulation helps in alleviating symptoms of psychosis by balancing neurotransmitter levels and improving neuronal communication.
Comparison with Similar Compounds
Similar Compounds
Clozapine: A well-known antipsychotic with a similar structure.
Olanzapine: Another antipsychotic with structural similarities.
Quetiapine: Shares some pharmacological properties with Batelapine Maleate.
Uniqueness
This compound is unique due to its specific structural modifications, which may offer distinct pharmacokinetic and pharmacodynamic profiles compared to other antipsychotics. These differences could potentially translate to variations in efficacy, side effects, and patient response.
Properties
CAS No. |
120360-10-3 |
|---|---|
Molecular Formula |
C20H24N6O4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-methyl-5-(4-methylpiperazin-1-yl)-11H-[1,2,4]triazolo[1,5-c][1,3]benzodiazepine |
InChI |
InChI=1S/C16H20N6.C4H4O4/c1-12-17-15-11-13-5-3-4-6-14(13)18-16(22(15)19-12)21-9-7-20(2)8-10-21;5-3(6)1-2-4(7)8/h3-6H,7-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UNBBRTKPRZDYLP-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-[[(1S)-1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid](/img/structure/B10858261.png)
![sodium;6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858262.png)
![(1R,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858284.png)
![(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid](/img/structure/B10858294.png)
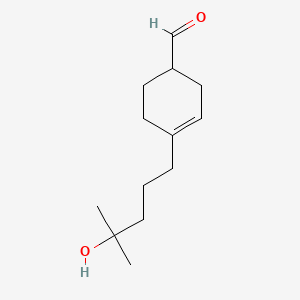
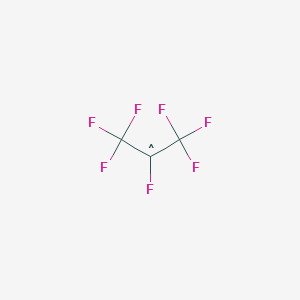
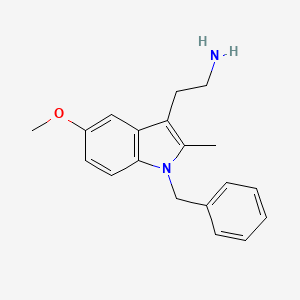
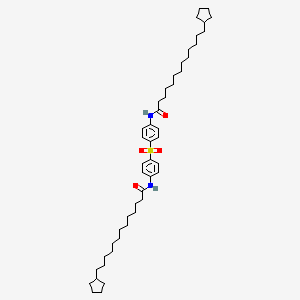
![4-Hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B10858311.png)
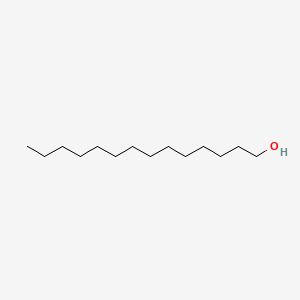
![(2S,6aR,6aS,10S,14bS)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B10858329.png)
